molecular formula C8H7FO3 B1304787 4-Fluoro-2-methoxybenzoic acid CAS No. 395-82-4

4-Fluoro-2-methoxybenzoic acid

Cat. No. B1304787
CAS RN: 395-82-4
M. Wt: 170.14 g/mol
InChI Key: UUQDNAPKWPKHMK-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxybenzoic acid is a chemical compound that is part of the benzoic acid family, characterized by a benzene ring substituted with a carboxylic acid group, a fluorine atom, and a methoxy group. While the provided papers do not directly discuss 4-fluoro-2-methoxybenzoic acid, they do provide insights into related compounds and their synthesis, molecular structure, and chemical reactions, which can be extrapolated to understand the properties and potential applications of 4-fluoro-2-methoxybenzoic acid.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves the introduction of fluorine into the aromatic ring, as seen in the synthesis of [18F]fluorobenzoyloxy)methyl]-1,4-naphthalenedione, where 4-[18F]fluorobenzoic acid is used as a starting material . Similarly, the synthesis of 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves multiple steps including bromination, hydrolysis, cyanidation, methoxylation, and esterification . These methods suggest that the synthesis of 4-fluoro-2-methoxybenzoic acid could potentially be achieved through similar multi-step synthetic routes, possibly starting from a fluorinated toluene derivative.

Molecular Structure Analysis

The molecular structure of compounds related to 4-fluoro-2-methoxybenzoic acid has been determined using various spectroscopic techniques. For instance, the crystal structure analysis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole and its derivatives was carried out using IR spectrum, 1H NMR, and X-ray crystallography . These techniques could be applied to determine the precise molecular structure of 4-fluoro-2-methoxybenzoic acid, including its crystal packing and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of fluorinated aromatic compounds is often explored to develop building blocks for further synthesis. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a multireactive building block for the synthesis of various heterocyclic scaffolds . This suggests that 4-fluoro-2-methoxybenzoic acid could also serve as a versatile intermediate for constructing more complex molecules, particularly in the field of drug discovery.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of the fluorine atom, which can affect the compound's stability, reactivity, and solubility. The stability of [18F]fluorobenzoyloxy)methyl]-1,4-naphthalenedione in plasma and saline was investigated, and it was found to be stable, although it underwent rapid metabolism in the presence of rat liver fractions . This information can be useful when considering the potential biological applications of 4-fluoro-2-methoxybenzoic acid, as its stability in biological environments is a key factor.

Scientific Research Applications

Synthesis and Material Science

  • Liquid Crystal Synthesis : 4-Methoxybenzoate liquid crystals, which are structurally similar to 4-Fluoro-2-methoxybenzoic acid, have been synthesized and studied for their mesomorphic properties and phase transition temperatures (Li, Yu, Liu, & Wen, 2010).
  • Organic Synthesis : Various organic compounds, including those with fluoro and methoxy groups, have been synthesized for different applications. For instance, methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene (Bing-he, 2008).

Analytical Chemistry

  • High-Performance Liquid Chromatography : 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a compound similar to 4-Fluoro-2-methoxybenzoic acid, is used as a pre-column fluorescent labeling reagent for amino acids in high-performance liquid chromatography (Watanabe & Imai, 1981).

Safety And Hazards

4-Fluoro-2-methoxybenzoic acid may cause skin and eye irritation . It is recommended to avoid breathing dust, vapor, mist, or gas and to avoid contact with eyes and skin . In case of contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

4-fluoro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQDNAPKWPKHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379093
Record name 4-Fluoro-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methoxybenzoic acid

CAS RN

395-82-4
Record name 4-Fluoro-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=395-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2-methoxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HH Hodgson, J Nixon - Journal of the Chemical Society (Resumed), 1929 - pubs.rsc.org
W&-FLUOROPHENOL, ETC. 1633 p-hydroxy-aldehyde obtained shows that the deactivation (I) of the hydrogen atom in the para-position (o/p ratio for phenol, 0-6) is much greater than …
Number of citations: 7 pubs.rsc.org
A Ferranti, L Garuti, G Giovanninetti… - Archiv der …, 1985 - Wiley Online Library
Novel 2‐(substituted benzoylamino)‐3,5‐dichloropyridines and isosteric benzamides were synthesized and tested in vitro against the MP strain of herpes simplex virus type 1 [HSV‐1(…
Number of citations: 6 onlinelibrary.wiley.com
DS El-Gamil, AK ElHady, PJ Chen, TL Hwang… - European Journal of …, 2022 - Elsevier
As prime regulators of pre-mRNA alternative splicing, different Clk isoforms were found to be overexpressed in various tumour types and have received much attention recently as …
Number of citations: 2 www.sciencedirect.com
L Del Corona, G Signorelli, A Pinzetta… - European journal of …, 1993 - Elsevier
A series of amino-halogen-N-[2-aminoethyl] benzamides was synthesized and evaluated for enhancing gastric emptying. Compared to metoclopramide, domperidone and bromopride, …
Number of citations: 2 www.sciencedirect.com
RH Shiley, DR Dickerson, C Grunwald… - Circular no …, 1979 - ideals.illinois.edu
A series of 214 fluoroaromatic compounds were screened forbiological activity for use as fungicides and herbicides. Fungicidal activity was tested in the following four categories: foliar, …
Number of citations: 0 www.ideals.illinois.edu
T Lu, X Zheng, F Mao, Q Cao, Q Cao, J Zhu, X Li… - European Journal of …, 2022 - Elsevier
… Derivative 16 was synthesized by using the general procedure described for the synthesis of 12 except using 4-fluoro-2-methoxybenzoic acid to yield 16 as a white solid. Yield: 56%. H …
Number of citations: 3 www.sciencedirect.com

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